molecular formula C18H20ClN3O3 B14787698 benzyl N-[1-[(6-chloropyridin-3-yl)methyl-methylamino]-1-oxopropan-2-yl]carbamate

benzyl N-[1-[(6-chloropyridin-3-yl)methyl-methylamino]-1-oxopropan-2-yl]carbamate

Cat. No.: B14787698
M. Wt: 361.8 g/mol
InChI Key: MULAKTMBTMESTD-UHFFFAOYSA-N
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Description

(S)-Benzyl (1-(((6-chloropyridin-3-yl)methyl)(methyl)amino)-1-oxopropan-2-yl)carbamate is a complex organic compound with a unique structure that includes a chloropyridine moiety, a benzyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (1-(((6-chloropyridin-3-yl)methyl)(methyl)amino)-1-oxopropan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chloropyridine Intermediate: The chloropyridine moiety can be synthesized through a halogenation reaction of pyridine.

    N-Alkylation: The chloropyridine intermediate is then subjected to N-alkylation with a suitable alkylating agent to introduce the methyl group.

    Carbamate Formation: The final step involves the reaction of the N-alkylated intermediate with benzyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (1-(((6-chloropyridin-3-yl)methyl)(methyl)amino)-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Formation of substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

(S)-Benzyl (1-(((6-chloropyridin-3-yl)methyl)(methyl)amino)-1-oxopropan-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-Benzyl (1-(((6-chloropyridin-3-yl)methyl)(methyl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidacloprid: A neonicotinoid insecticide with a similar chloropyridine moiety.

    N-(Pyridin-2-yl)amides: Compounds with a pyridine ring and amide functional group.

    3-{(6-chloropyridin-3-yl)methylamino}propanenitrile: A compound with a similar chloropyridine and amino group.

Uniqueness

(S)-Benzyl (1-(((6-chloropyridin-3-yl)methyl)(methyl)amino)-1-oxopropan-2-yl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

benzyl N-[1-[(6-chloropyridin-3-yl)methyl-methylamino]-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3/c1-13(21-18(24)25-12-14-6-4-3-5-7-14)17(23)22(2)11-15-8-9-16(19)20-10-15/h3-10,13H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULAKTMBTMESTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CN=C(C=C1)Cl)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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